5,6-Dichloro-[2,3'-bipyridine]-3-carbonitrile
Description
5,6-Dichloro-[2,3'-bipyridine]-3-carbonitrile (CAS: 1774900-99-0) is a heterocyclic compound featuring a bipyridine backbone with chlorine substituents at positions 5 and 6, and a carbonitrile group at position 2. Its molecular formula is C₁₁H₅Cl₂N₃, and its molecular weight is 266.08 g/mol (calculated based on structural data from ). The bipyridine scaffold and electron-withdrawing substituents (Cl and CN) render this compound a versatile intermediate in pharmaceuticals, agrochemicals, and materials science. Its dichloro substitution pattern enhances electrophilicity, making it reactive in cross-coupling and nucleophilic substitution reactions.
Properties
Molecular Formula |
C11H5Cl2N3 |
|---|---|
Molecular Weight |
250.08 g/mol |
IUPAC Name |
5,6-dichloro-2-pyridin-3-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C11H5Cl2N3/c12-9-4-8(5-14)10(16-11(9)13)7-2-1-3-15-6-7/h1-4,6H |
InChI Key |
NRRDLIQAJOZWCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=C(C=C2C#N)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Cross-Coupling Approaches
The bipyridine system is often constructed via metal-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling between halogenated pyridine derivatives and boronic acids has been adapted for analogous structures. A representative pathway involves:
-
3-Cyanopyridine-2-boronic acid and 5,6-dichloropyridine-3-halide coupling under palladium catalysis.
-
Use of Pd(PPh₃)₄ in a toluene/water mixture at 80–100°C for 12–24 hours.
Yields for such couplings range from 45% to 68%, with purity dependent on the halogen leaving group (iodide > bromide > chloride).
Cyclization of Pyridine Precursors
Alternative routes employ cyclization of substituted pyridine or dihydropyridine intermediates. For instance, ZnCl₂-mediated cyclization in glacial acetic acid, as demonstrated for pyrazoloquinazoline carbonitriles, could be adapted:
-
Condensation of 2-aminopyridine-3-carbonitrile with a dichlorinated ketone.
-
Cyclization at 120°C for 6–8 hours, yielding the bipyridine core.
This method avoids metal catalysts but requires stringent temperature control to prevent decomposition.
Chlorination Methodologies
Direct Electrophilic Chlorination
Cyanation Techniques
Nucleophilic Substitution
The nitrile group is introduced via KCN or CuCN displacement of a halogen:
-
5,6-Dichloro-[2,3'-bipyridine]-3-bromide reacted with CuCN in DMF at 150°C.
-
Isolation via aqueous work-up and column chromatography.
Yields reach 50–65%, with side products arising from residual halides.
Sandmeyer Reaction
A diazonium intermediate can be converted to the nitrile:
-
3-Amino-5,6-dichloro-[2,3'-bipyridine] treated with NaNO₂/HCl.
-
Reaction with CuCN in aqueous NH₃.
This method is less common due to intermediate instability but achieves 40–55% yields.
Optimization and Scalability
Solvent and Catalyst Screening
Data from analogous syntheses highlight the superiority of DMSO and DMF for polar intermediates, while toluene is preferred for coupling reactions. Catalysts such as Pd(PPh₃)₄ and ZnCl₂ are critical for rate acceleration but require careful removal during purification.
Reaction Monitoring
In-line FTIR and HPLC-MS are essential for tracking chlorination and cyanation progress. For example, nitrile C≡N stretches at 2200–2250 cm⁻¹ confirm functional group integrity.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) | Limitations |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd-catalyzed coupling, chlorination | 68 | 95 | High catalyst cost |
| ZnCl₂ Cyclization | Acid-mediated cyclization | 55 | 88 | Long reaction time |
| Directed Chlorination | LDA/Cl₂, cyanation | 72 | 97 | Anhydrous conditions required |
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-[2,3’-bipyridine]-3-carbonitrile undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydride donors to convert the nitrile group to an amine.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: DDQ in the presence of protic acids.
Reduction: Hydride donors like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted bipyridine derivatives
Scientific Research Applications
Medicinal Chemistry
5,6-Dichloro-[2,3'-bipyridine]-3-carbonitrile has been identified as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its structural features allow for modifications that can enhance biological activity.
Key Applications:
- Synthesis of Antimicrobial Agents: Research indicates that derivatives of 5,6-Dichloro-[2,3'-bipyridine]-3-carbonitrile can exhibit significant antimicrobial properties. For instance, studies have shown that similar bipyridine derivatives possess antibacterial and antifungal activities, making them suitable candidates for the development of new antibiotics.
- Anti-inflammatory and Anticancer Properties: Compounds structurally related to 5,6-Dichloro-[2,3'-bipyridine]-3-carbonitrile have demonstrated dual anti-inflammatory and antimicrobial activities. This suggests potential applications in treating conditions associated with inflammation and infection .
Organic Synthesis
The compound is recognized for its versatility in organic synthesis processes. It can be utilized as a building block for creating more complex molecules through various chemical reactions.
Synthesis Methods:
- Cyclization Reactions: 5,6-Dichloro-[2,3'-bipyridine]-3-carbonitrile can participate in cyclization reactions to form various heterocyclic compounds .
- Functionalization: The presence of chlorine atoms and a cyano group allows for further functionalization to create derivatives with enhanced properties or novel functionalities.
Recent studies have focused on the biological interactions of 5,6-Dichloro-[2,3'-bipyridine]-3-carbonitrile with various biological targets.
Interaction Studies:
- Binding Affinity: Preliminary research indicates that this compound may interact with key enzymes such as cytochrome P450s and kinases, which play critical roles in drug metabolism and signaling pathways . Understanding these interactions is essential for evaluating its therapeutic potential.
Comparative Analysis with Related Compounds
To understand the unique features of 5,6-Dichloro-[2,3'-bipyridine]-3-carbonitrile, a comparison with structurally similar compounds reveals its distinct advantages:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile | Contains fluorine instead of chlorine | Antimicrobial activity |
| 4,4'-Dichloro-3,3'-bipyridine | Lacks cyano group but has similar dichlorination | Potentially anticancer |
| 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-5-((3-bromophenyl)methyleneimino)-1H-pyrazole-3-carbonitrile | More complex structure with trifluoromethyl group | Anticancer properties |
This table illustrates how 5,6-Dichloro-[2,3'-bipyridine]-3-carbonitrile stands out due to its unique combination of chlorination at both positions and the presence of a cyano group.
Mechanism of Action
The mechanism of action of 5,6-Dichloro-[2,3’-bipyridine]-3-carbonitrile involves its interaction with molecular targets through coordination bonds and non-covalent interactions. The compound can bind to metal ions, forming stable complexes that can modulate the activity of enzymes and receptors. The presence of chlorine atoms and a nitrile group enhances its ability to participate in redox reactions and electron transfer processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural analogs, their substituents, and key differences:
Key Comparative Insights :
Substituent Effects: The dichloro and trichloro derivatives (e.g., 5,6-Dichloro-bipyridine and 2,5,6-Trichloro-pyridine) exhibit stronger electron-withdrawing effects than mono-chloro analogs, enhancing their reactivity in Suzuki-Miyaura couplings or SNAr reactions . The ethyl group in 2-Chloro-6-ethylpyridine-3-carbonitrile improves lipid solubility, making it favorable for agrochemical applications .
Backbone Variations: Bipyridine derivatives (e.g., 5,6-Dichloro-bipyridine) offer π-conjugation advantages for coordination chemistry, unlike single-ring pyridines like 2,5,6-Trichloro-3-pyridinecarbonitrile .
Synthetic Utility: 5,6-Dichloro-[2,3'-bipyridine]-3-carbonitrile’s dual Cl substituents allow sequential functionalization, a feature absent in mono-substituted analogs like 6-Chloro-[2,3'-bipyridine]-5-carbonitrile .
Biological Activity
5,6-Dichloro-[2,3'-bipyridine]-3-carbonitrile is a chemical compound that has garnered attention for its potential biological activities. This compound belongs to the bipyridine family, which is known for its diverse applications in medicinal chemistry and agrochemicals. The presence of chlorine and a nitrile group in its structure suggests possible interactions with biological targets, making it a subject of various research studies.
- Molecular Formula : C7H4Cl2N2
- Molecular Weight : 189.02 g/mol
- Structural Features : The compound features two chlorine atoms and a carbonitrile group, which can influence its reactivity and biological interactions.
The biological activity of 5,6-Dichloro-[2,3'-bipyridine]-3-carbonitrile is primarily attributed to its ability to interact with specific enzymes or receptors within biological systems. The chlorine substituents and the nitrile group can enhance binding affinity and specificity, potentially leading to inhibition or activation of various biochemical pathways.
Research Findings
- Antimicrobial Activity : Studies have indicated that bipyridine derivatives exhibit antimicrobial properties. For instance, compounds similar to 5,6-Dichloro-[2,3'-bipyridine]-3-carbonitrile have shown effectiveness against various bacterial strains, suggesting potential use as antibacterial agents .
- Cytotoxic Effects : Preliminary investigations into the cytotoxicity of related compounds have demonstrated significant activity against cancer cell lines. For example, certain bipyridine derivatives were found to inhibit the growth of MDA-MB-231 breast cancer cells with IC50 values in the low micromolar range .
- Insecticidal Properties : Historical data on bipyridine compounds reveal their use as insecticides. Crude extracts containing bipyridines were tested against pests like Aphis rumicis, showing notable toxicity .
Case Studies
- Case Study 1 : A study evaluated the cytotoxic effects of various bipyridine derivatives on different cancer cell lines. The results indicated that modifications in the bipyridine structure could enhance cytotoxic potency, with some compounds exhibiting IC50 values below 30 μM against MDA-MB-231 cells .
- Case Study 2 : Another investigation focused on the synthesis of chlorinated bipyridines and their evaluation as potential FGFR inhibitors. The study highlighted that structural modifications could significantly affect biological activity, leading to compounds with promising inhibitory profiles against fibroblast growth factor receptors (FGFRs) .
Comparative Biological Activity Table
| Compound | Activity Type | Target/Organism | IC50 (µM) |
|---|---|---|---|
| 5,6-Dichloro-[2,3'-bipyridine]-3-carbonitrile | Antibacterial | Various bacterial strains | Not specified |
| Related bipyridine derivative | Cytotoxicity | MDA-MB-231 cancer cells | ~27.6 - 30 |
| Crude bipyridine extract | Insecticidal | Aphis rumicis | High efficacy |
| FGFR inhibitor derivative | Enzymatic inhibition | FGFR1 | ~30.2 |
Q & A
Q. What are the recommended synthetic routes for 5,6-Dichloro-[2,3'-bipyridine]-3-carbonitrile, and how can reaction conditions be optimized?
The synthesis of pyridinecarbonitrile derivatives often involves multi-step protocols. A common approach includes cyclocondensation of substituted pyridine precursors with nitrile-containing reagents under controlled conditions. For example, refluxing chloroacetic acid with aromatic aldehydes in acetic anhydride/acetic acid mixtures can yield structurally related carbonitriles (e.g., 68% yield for similar compounds) . Optimization involves adjusting solvent ratios, temperature, and catalysts (e.g., sodium acetate) to improve purity and yield. Monitoring via thin-layer chromatography (TLC) and spectroscopic methods (e.g., IR for CN stretch at ~2,220 cm⁻¹) is critical .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of 5,6-Dichloro-[2,3'-bipyridine]-3-carbonitrile?
- ¹H NMR : Aromatic protons in pyridine rings typically appear as doublets or triplets between δ 6.5–8.5 ppm. Substituents like chlorine or nitrile groups deshield adjacent protons, causing downfield shifts .
- IR : The nitrile group (C≡N) shows a sharp peak near 2,220 cm⁻¹. Chlorine substituents may alter vibrational modes in the fingerprint region .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 318 for related compounds) confirm molecular weight. Fragmentation patterns (e.g., loss of Cl or CN groups) aid in structural validation .
Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under laboratory conditions?
Pyridinecarbonitriles are generally stable in dry, inert atmospheres but may hydrolyze under acidic/alkaline conditions. Solubility varies with substituents: polar aprotic solvents (DMF, DMSO) are ideal for dissolution. Melting points for analogues range from 89–91°C (e.g., 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields or spectral data for this compound?
Discrepancies often arise from impurities or divergent reaction conditions. Reproducibility requires strict control of:
- Reagent purity (e.g., >95% HPLC-grade precursors) .
- Reaction time/temperature (e.g., extended reflux periods may degrade nitrile groups). Cross-validation using multiple analytical methods (e.g., X-ray crystallography for structural confirmation) is recommended . For spectral mismatches, compare data with structurally validated analogues (e.g., 6-Chloro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile) .
Q. What strategies are effective for evaluating the biological activity of 5,6-Dichloro-[2,3'-bipyridine]-3-carbonitrile in pharmacological studies?
- In vitro assays : Screen against enzyme targets (e.g., kinases) using fluorescence polarization or calorimetry.
- Structure-Activity Relationships (SAR) : Modify substituents (e.g., replacing Cl with F) to assess potency changes. For example, 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile derivatives exhibit varied bioactivity profiles .
- Computational modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinities to receptors .
Q. What advanced techniques are used for crystallographic and conformational analysis of this compound?
Single-crystal X-ray diffraction (SCXRD) with software like SHELXL97 and PLATON resolves bond angles and torsional strain. For example, dihedral angles in related bipyridinecarbonitriles (e.g., N1'–C2'–C3'–C4' = −3.8°) reveal steric effects from substituents . Pair distribution function (PDF) analysis can further study amorphous phases or polymorphism.
Methodological Guidance
Q. How should researchers design experiments to study the compound’s reactivity in cross-coupling reactions?
- Catalyst selection : Use Pd(0)/Pd(II) catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings with aryl boronic acids.
- Solvent optimization : Polar solvents (THF, DMF) enhance solubility of halogenated intermediates.
- Monitoring : Track reaction progress via ¹⁹F NMR (if fluorinated analogues are synthesized) or GC-MS .
Q. What precautions are necessary when handling 5,6-Dichloro-[2,3'-bipyridine]-3-carbonitrile in toxicological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
